N,N,4-trimethylpiperazine-1-carbothioamide
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Overview
Description
N,N,4-trimethylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C8H17N3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethylpiperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethylpiperazine-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
N,N,4-trimethylpiperazine-1-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N,4-trimethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. For example, in cancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N,N,4-trimethylpiperazine-1-ethylamine
- N-methyl-N’-(β-dimethylaminoethyl)piperazine
- 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine
Uniqueness
N,N,4-trimethylpiperazine-1-carbothioamide is unique due to its thiocarbamoyl functional group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
76033-78-8 |
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Molecular Formula |
C8H17N3S |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
N,N,4-trimethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C8H17N3S/c1-9(2)8(12)11-6-4-10(3)5-7-11/h4-7H2,1-3H3 |
InChI Key |
HIOSKZYJXVXCRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)N(C)C |
Origin of Product |
United States |
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